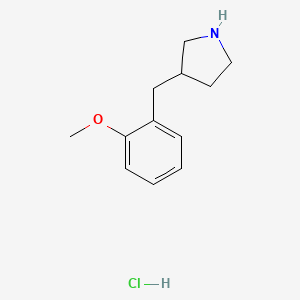
4-Aminoisothiazolidine 1,1-dioxide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminoisothiazolidine 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C3H9ClN2O2S and a molecular weight of 172.63 g/mol . This compound is a derivative of isothiazolidine and contains both sulfur and nitrogen atoms in its structure, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 4-Aminoisothiazolidine 1,1-dioxide hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation of 4-Isothiazolidinamine, 1,1-dioxide, which is closely related, involves the use of raw materials and specific reaction conditions . Industrial production methods often focus on optimizing yield, purity, and cost-effectiveness, ensuring that the process is suitable for large-scale manufacturing .
Analyse Des Réactions Chimiques
4-Aminoisothiazolidine 1,1-dioxide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions could yield amines or other reduced forms .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex moleculesFor instance, derivatives of thiazolidine, to which this compound is related, have shown various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . In industry, it can be used in the synthesis of pharmaceuticals and other fine chemicals .
Mécanisme D'action
The mechanism of action of 4-Aminoisothiazolidine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in its structure allows it to participate in various biochemical reactions. These interactions can lead to the modulation of enzyme activity, disruption of microbial cell walls, or inhibition of specific signaling pathways .
Comparaison Avec Des Composés Similaires
4-Aminoisothiazolidine 1,1-dioxide hydrochloride can be compared with other similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide and other thiazolidine derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, 1,2,4-benzothiadiazine-1,1-dioxide has been studied for its antimicrobial and anticancer properties, highlighting the diverse applications of these sulfur-containing heterocycles .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Understanding its preparation methods, chemical reactions, and applications can lead to the development of new and innovative solutions in medicine, chemistry, and industry.
Propriétés
Formule moléculaire |
C3H9ClN2O2S |
|---|---|
Poids moléculaire |
172.64 g/mol |
Nom IUPAC |
1,1-dioxo-1,2-thiazolidin-4-amine;hydrochloride |
InChI |
InChI=1S/C3H8N2O2S.ClH/c4-3-1-5-8(6,7)2-3;/h3,5H,1-2,4H2;1H |
Clé InChI |
CCFKGLIKKVFRFH-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS(=O)(=O)N1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3,4,5-Trimethoxyphenyl)-5,6-dihydropyrido[3,4-c][1,9]phenanthrolin-12-amine](/img/structure/B14027794.png)













